N-o-Fluorophenylglycine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for preparing N-o-Fluorophenylglycine involves an acylation reaction. Initially, 2-fluoroaniline reacts with chloroacetic acid in the presence of an appropriate catalyst to form an amide intermediate. This intermediate then undergoes acid-catalyzed hydrolysis to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

N-o-Fluorophenylglycine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylglycine derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Description

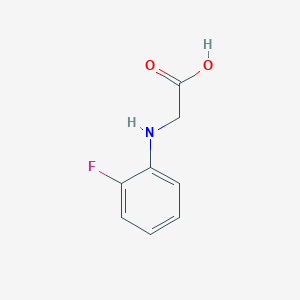

N-o-Fluorophenylglycine, with the molecular formula , is an amino acid derivative characterized by the presence of a fluorine atom on the phenyl ring. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable compound for research.

Drug Discovery

This compound has been utilized in drug discovery processes, particularly through techniques such as Fluorine-19 Nuclear Magnetic Resonance (NMR) . This method is instrumental in evaluating protein-ligand interactions and conformational changes in proteins. The fluorine atom acts as a valuable probe, enhancing the understanding of molecular interactions within biological systems .

Key Insights:

- Fragment-Based Drug Discovery (FBDD): this compound is used to identify hits from fluorine-containing compound libraries, aiding in the optimization of lead compounds during drug development .

- Ranking Compounds: The compound allows for the ranking of various compounds based on their binding affinities, which is crucial for selecting candidates for further development .

Neuropharmacology

Recent studies have highlighted the role of this compound as an inhibitor of neutral amino acid transporters, specifically targeting the Alanine/Serine/Cysteine-preferring Transporter (ASCT). This inhibition affects the reuptake of D-serine in synaptic clefts, which can influence neurotransmission and has implications for treating neuropsychiatric disorders .

Case Study:

- A study conducted on male Sprague-Dawley rats investigated the effects of this compound on ketamine self-administration. The results indicated that this compound could modulate motivation for drug-seeking behavior, suggesting potential therapeutic applications in addiction treatment .

Histamine Release Inhibition

This compound analogs have been synthesized and tested for their ability to inhibit histamine release, which is relevant for treating allergic inflammatory diseases. These analogs showed promising results in vitro, indicating their potential as therapeutic agents against mast cell-mediated allergic responses .

Comparative Table of Applications

| Application Area | Methodology/Technique | Findings/Implications |

|---|---|---|

| Drug Discovery | Fluorine-19 NMR | Enhances understanding of protein-ligand interactions; aids in hit identification and ranking. |

| Neuropharmacology | Animal Models | Modulates neurotransmitter dynamics; potential use in addiction therapy. |

| Allergy Treatment | In vitro Histamine Assays | Inhibits histamine release; potential therapeutic applications for allergic conditions. |

Mecanismo De Acción

The mechanism by which N-o-Fluorophenylglycine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s binding affinity to enzymes and receptors, leading to increased efficacy in inhibiting or modulating their activity. This interaction can affect various biochemical pathways, making it a valuable compound in drug development and biochemical research .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-DL-α-phenylglycine: Another fluorinated derivative with similar structural characteristics.

4-Chloro-L-phenylalanine: A chlorinated analog with different electronic properties.

α-Methyl-DL-phenylalanine: A methylated derivative with distinct steric effects.

Uniqueness

N-o-Fluorophenylglycine is unique due to the ortho position of the fluorine atom on the phenyl ring, which significantly influences its electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets and in the synthesis of complex organic molecules .

Actividad Biológica

N-o-Fluorophenylglycine (N-o-FPhg) is a synthetic compound of increasing interest in biochemical and pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of phenylglycine, characterized by the presence of a fluorine atom at the ortho position of the phenyl ring. This modification can influence its interaction with biological systems, including its binding affinity to receptors and enzymes.

Mechanisms of Biological Activity

- Chloride Channel Modulation : Research indicates that N-o-FPhg may enhance chloride channel function in cells, which is crucial for various physiological processes including muscle contraction and neuronal signaling.

- Impact on Peptide Structure : The incorporation of fluorinated amino acids like N-o-FPhg into peptides can alter their structural conformation. For instance, studies have shown that the presence of d-4F-Phg can reduce the biological activity of certain peptides by interfering with their amphiphilic alpha-helical fold, which is essential for their function .

- Antimicrobial Activity : N-o-FPhg has been explored for its potential antimicrobial properties. Modified phenylglycines have been shown to exhibit activity against Gram-positive bacteria, suggesting that N-o-FPhg may share similar properties .

Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Peptide Studies : In one study, various analogues of fusogenic peptides were synthesized with the incorporation of N-o-FPhg. The results indicated that while some structural modifications retained biological activity, others led to decreased efficacy due to conformational changes .

- Antibiotic Production : Another investigation focused on the role of phenylglycine derivatives in the biosynthesis of antibiotics like pristinamycin. The study found that substituents on the phenyl ring could significantly affect antibiotic production and bioactivity against bacterial strains .

Case Studies

- Peptide Fusion Activity : A study involving membrane-associated peptides demonstrated that the incorporation of N-o-FPhg affected their ability to induce vesicle fusion. This was attributed to changes in peptide structure caused by the fluorinated side chain .

- Antimicrobial Efficacy : In tests against various bacterial strains, compounds containing N-o-FPhg derivatives exhibited varying degrees of antimicrobial activity. For example, certain derivatives showed promising results against Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Biological Activity of this compound Derivatives

| Compound | Target Organism | Activity Level | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Moderate | |

| d-4F-Phg | Vesicle Fusion | Reduced | |

| 4-chloro-dl-Phg | Bacillus subtilis | Moderate |

Table 2: Structural Influence on Peptide Activity

Propiedades

IUPAC Name |

2-(2-fluoroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJRLZZBUWJOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409125 | |

| Record name | N-o-Fluorophenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5319-42-6 | |

| Record name | N-o-Fluorophenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-FLUOROANILINO)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.